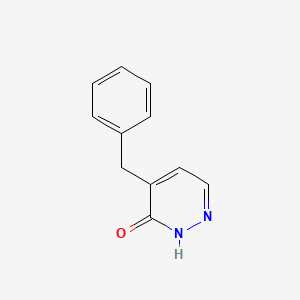







|
REACTION_CXSMILES
|
[CH2:1]([CH:8]1[CH:13]=[CH:12][NH:11][NH:10][C:9]1=[O:14])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Se](=O)=O.O>C(O)C>[CH2:1]([C:8]1[C:9](=[O:14])[NH:10][N:11]=[CH:12][CH:13]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1
|


|
Name
|
4-benzyl-3,4-dihydro-2H-pyridazin-3-one
|
|
Quantity
|
0.16 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)C1C(NNC=C1)=O
|
|
Name
|
|
|
Quantity
|
0.48 g
|
|
Type
|
reactant
|
|
Smiles
|
[Se](=O)=O
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 41 hours
|
|
Duration
|
41 h
|
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with ethyl acetate
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
To the residue was added diethyl ether
|
|
Type
|
CUSTOM
|
|
Details
|
the resulting precipitated crystals
|
|
Type
|
FILTRATION
|
|
Details
|
were collected by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
dried under reduced pressure
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)C=1C(NN=CC1)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.083 g | |
| YIELD: CALCULATEDPERCENTYIELD | 52.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |